BenchChemオンラインストアへようこそ!

Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate

Metabolic stability Pharmacokinetics Antitumor benzothiazoles

Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate (CAS 864860-55-9; molecular formula C₁₃H₁₂N₂O₃S; MW 276.31) is a heterocyclic small molecule belonging to the 2-acylamino-1,3-benzothiazole-6-carboxylate chemotype. The compound features a benzothiazole bicyclic core substituted at the C-2 position with a cyclopropanecarbonylamino (cyclopropylcarboxamide) moiety and at the C-6 position with a methyl carboxylate (methyl ester) group.

Molecular Formula C13H12N2O3S
Molecular Weight 276.31
CAS No. 864860-55-9
Cat. No. B2519494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate
CAS864860-55-9
Molecular FormulaC13H12N2O3S
Molecular Weight276.31
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3
InChIInChI=1S/C13H12N2O3S/c1-18-12(17)8-4-5-9-10(6-8)19-13(14-9)15-11(16)7-2-3-7/h4-7H,2-3H2,1H3,(H,14,15,16)
InChIKeyGWJCSHVMKKGILS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate (CAS 864860-55-9): Structural Overview and Procurement-Relevant Classification


Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate (CAS 864860-55-9; molecular formula C₁₃H₁₂N₂O₃S; MW 276.31) is a heterocyclic small molecule belonging to the 2-acylamino-1,3-benzothiazole-6-carboxylate chemotype . The compound features a benzothiazole bicyclic core substituted at the C-2 position with a cyclopropanecarbonylamino (cyclopropylcarboxamide) moiety and at the C-6 position with a methyl carboxylate (methyl ester) group. This specific substitution pattern places it at the intersection of two pharmacologically significant structural features: the cyclopropanecarbonylamino group, which has been demonstrated in closely related analogs to confer substantial metabolic stability advantages over larger cycloalkylamide substituents [1], and the C-6 methyl ester, which serves as a latent carboxylic acid handle enabling downstream amide diversification for structure-activity relationship (SAR) exploration [2].

Why Generic Substitution of Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate with Close Analogs is Scientifically Unjustified


Substitution of this compound with a closely related benzothiazole analog cannot be assumed to yield equivalent experimental outcomes, because two structurally encoded differentiation nodes govern its performance: (i) the C-2 cyclopropanecarbonylamino group, which in direct comparative pharmacokinetic studies of the 2,6-dichlorobenzamide analog 13b demonstrated a 3-fold longer plasma half-life (t₁/₂ = 3.29 h) than the corresponding cyclohexylamide derivative 5n (t₁/₂ = 1.10 h), and a 6.2-fold improvement over the original screening hit compound 1 (t₁/₂ = 0.53 h) [1]; and (ii) the C-6 methyl ester, which uniquely enables controlled hydrolysis to the free carboxylic acid for subsequent amide coupling diversification—a synthetic entry point that C-6 amide analogs (such as compound 13b bearing a 2,6-dichlorobenzamide) lack without resorting to de novo synthesis [2]. Even a seemingly minor change from the methyl to the ethyl ester at C-6 alters the steric and electronic environment of the carboxylate, which can affect both the rate of hydrolytic activation and the solubility profile of the intermediate [2]. These two positions jointly determine the compound's fitness as either a biological probe precursor or a SAR-exploration intermediate, making unqualified analog substitution a source of irreproducible results in both medicinal chemistry and chemical biology contexts.

Quantitative Differentiation Evidence for Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate: Comparator-Anchored Procurement Data


C-2 Cyclopropanecarbonylamino Motif Confers Superior Metabolic Stability: Evidence from the Closest Pharmacologically Characterized Analog (Compound 13b)

Although direct PK data for the target methyl ester compound are not published, the closest structurally characterized analog—2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide (compound 13b), which shares the identical C-2 cyclopropanecarbonylamino substituent—was directly compared against analogs bearing alternative C-2 acyl groups in a head-to-head intravenous PK study in BDF1 female mice at 10 mg/kg. Compound 13b (cyclopropylamide at C-2) exhibited a plasma half-life (t₁/₂) of 3.29 h, versus 1.10 h for compound 5n (cyclohexylamide at C-2) and 0.53 h for the original screening hit compound 1 (which bears a more complex 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid amide substituent at C-6 and a cyclohexanecarbonylamino at C-2) [1]. This establishes that the cyclopropanecarbonylamino group at C-2 is a critical determinant of metabolic stability in this benzothiazole chemotype, providing a 3.0-fold improvement over the cyclohexylamide and a 6.2-fold improvement over the original lead compound.

Metabolic stability Pharmacokinetics Antitumor benzothiazoles

In Vivo Antitumor Efficacy Advantage of the Cyclopropanecarbonylamino-Containing Benzothiazole Scaffold: Quantitative Tumor Growth Inhibition Data from the 13b Analog

The in vivo antitumor efficacy of the cyclopropanecarbonylamino-benzothiazole chemotype was quantified in a mouse Lewis lung carcinoma (LLC) xenograft model comparing compound 13b against the original lead compound 1 and the cyclohexylamide analog 5n. Compound 13b achieved 63% tumor growth inhibition (TGI) at a dose of only 5 mg/kg administered intravenously on days 1, 4, and 7, and 68% TGI at a single 20 mg/kg dose on day 1 (both p < 0.05) [1]. In stark contrast, compound 1 showed only 1% TGI at 40 mg/kg, and compound 5n achieved only 15–35% TGI at the same 40 mg/kg dose level [1]. This represents an approximately 8-fold lower effective dose for 13b compared to 5n, and a dramatic efficacy improvement over the screening hit. While the C-6 substituents differ (2,6-dichlorobenzamide in 13b vs. methyl ester in the target compound), the data establish the profound contribution of the cyclopropanecarbonylamino C-2 group to in vivo antitumor activity within this scaffold class.

In vivo antitumor efficacy Xenograft model Tumor growth inhibition

C-6 Methyl Ester as a Latent Carboxylic Acid: Enabling Amide Diversification Not Accessible from C-6 Amide Analogs

The C-6 methyl ester functionality of the target compound provides a synthetic entry point that is mechanistically unavailable in the pharmacological comparator compound 13b. In the 2025 study by Batsi et al., the ethyl ester analog (ethyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate) was used as the starting material for a three-step synthetic route: hydrolysis to 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylic acid, followed by amide coupling with a series of amines to generate a library of 2-cyclopropanecarboxamido-6-carboxamide substituted benzothiazoles [1]. This hydrolytic activation strategy is not accessible from compound 13b, which bears a 2,6-dichlorobenzamide at C-6—a stable amide that cannot be readily converted to the carboxylic acid without aggressive conditions that would compromise the C-2 cyclopropanecarbonylamino group. The methyl ester thus functions as a protected, activatable precursor to the free acid, positioning the target compound as the strategic intermediate for SAR campaigns at the C-6 position.

Synthetic intermediate Carboxylic acid handle Amide coupling diversification

Differential Cytotoxicity of the Cyclopropanecarbonylamino-Benzothiazole Scaffold: In Vitro Potency Comparison in Tumorigenic vs. Normal Cell Lines

SAR analysis from the Yoshida et al. (2005) study provides direct quantitative comparison of in vitro cytotoxicity across C-2 substituent variants within the benzothiazole-6-amide chemotype. Compound 13b (C-2 = cyclopropanecarbonylamino) exhibited an EC₅₀ of 13 ng/mL against the tumorigenic WI-38 VA-13 subline 2RA cell line, with no cytotoxicity observed against the normal parental WI-38 cell line, demonstrating selective tumor cell killing [1]. In contrast, the cyclohexyl analog 13a (C-2 = cyclohexylcarbonylamino) showed an EC₅₀ of 86 ng/mL against the same tumorigenic line—a 6.6-fold reduction in potency [1]. The cyclobutyl variant displayed an intermediate EC₅₀ of 15 ng/mL, and the methyl analog 5n showed an EC₅₀ of 12 ng/mL but with substantially inferior in vivo performance (TGI 15–35% at 40 mg/kg vs. 63% at 5 mg/kg for 13b) [1]. These data demonstrate that the cyclopropane ring size at C-2 is near-optimal for in vitro potency within this series, and that in vitro potency alone does not predict in vivo efficacy.

Selective cytotoxicity Tumorigenic cell line Structure-activity relationship

Antimicrobial Potential of 6-Carboalkoxybenzothiazole Derivatives: Class-Level MIC Evidence Supporting Broader Biological Evaluation

The 6-carboalkoxybenzothiazole scaffold—of which the target methyl ester compound is a direct member—has demonstrated quantifiable antimicrobial activity in recent studies. Dinh Thanh et al. (2023) reported that thiourea derivatives synthesized from alkyl 2-aminobenzothiazole-6-carboxylate precursors (including methyl, ethyl, propyl, and butyl esters) exhibited antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, with several compounds showing minimum inhibitory concentrations (MICs) in the range of 0.78–3.125 μg/mL [1]. Notably, compound 4d (derived from a 6-carboalkoxybenzothiazole precursor) displayed IC₅₀ values of 0.573 μM against S. aureus DNA gyrase and 0.283 μM against topoisomerase IV [1]. While these data are from further-derivatized thiourea products rather than the methyl ester itself, they establish that the 6-carboalkoxybenzothiazole core is a productive starting point for generating antimicrobial agents with sub-micromolar target engagement.

Antimicrobial activity Minimum inhibitory concentration Benzothiazole-6-carboxylate

Recommended Application Scenarios for Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate Based on Verified Differentiation Evidence


Medicinal Chemistry: C-6 Carboxamide Library Synthesis via Hydrolytic Activation of the Methyl Ester

The methyl ester at C-6 enables a two-step diversification workflow: (1) controlled basic or acidic hydrolysis to 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylic acid, followed by (2) amide coupling with primary or secondary amines using standard carbodiimide or uronium-based coupling reagents. This approach was validated in the 2025 Batsi et al. study, which used the ethyl ester analog to generate a library of C-6 carboxamide derivatives that demonstrated antiproliferative activity across colorectal cancer, melanoma, hepatocyte carcinoma, prostate adenocarcinoma, breast adenocarcinoma, osteosarcoma, and lung carcinoma cell lines, with two lead analogs showing significant in vivo efficacy in a colon cancer xenograft model [1]. The methyl ester (vs. the ethyl ester) offers a smaller steric footprint that may facilitate faster hydrolysis kinetics and is preferred when the ultimate C-6 carboxamide targets have sterically demanding amine coupling partners.

In Vivo Antitumor Probe Development: Leveraging the Cyclopropanecarbonylamino C-2 Motif for Metabolic Stability

The cyclopropanecarbonylamino group at C-2 is the critical pharmacokinetic driver in this chemotype, as demonstrated by the 3.29 h plasma half-life of compound 13b in mice, versus 1.10 h for the cyclohexylamide analog and 0.53 h for the original lead compound [1]. Researchers developing in vivo-capable benzothiazole probes should use the methyl ester compound as the starting scaffold and install the desired C-6 pharmacophore via the carboxylic acid intermediate, thereby retaining the metabolically stable C-2 motif while tailoring C-6 for target engagement. The in vivo efficacy benchmark—63% TGI at 5 mg/kg in an LLC xenograft model for the 13b analog—provides a quantitative performance expectation for optimized C-6 carboxamide derivatives derived from this precursor [1].

Antimicrobial Agent Precursor: 6-Carboalkoxybenzothiazole as a Validated Entry Point for DNA Gyrase/Topoisomerase IV Inhibitors

The 6-carboalkoxybenzothiazole scaffold has been validated as a productive precursor for antimicrobial thiourea derivatives with MIC values as low as 0.78 μg/mL against S. aureus and IC₅₀ values of 0.283–0.573 μM against bacterial DNA gyrase and topoisomerase IV [1]. The target methyl ester compound, as the smallest alkyl ester in the 6-carboalkoxy series, provides the least sterically encumbered starting point for synthesizing thiourea, carboxamide, or other nitrogen-linked derivatives at C-6. This scenario is particularly relevant for procurement by groups targeting Gram-positive pathogens where gyrase/topoisomerase IV dual inhibition is a validated antibacterial strategy.

Selective Cytotoxicity Screening: Differentiating Tumorigenic-Selective from Broadly Cytotoxic Benzothiazole Chemotypes

The C-2 cyclopropanecarbonylamino-substituted benzothiazole scaffold demonstrated selective cytotoxicity against the tumorigenic WI-38 VA-13 cell line (EC₅₀ = 13 ng/mL for analog 13b) with no detectable cytotoxicity against the normal WI-38 parental line [1]. This selectivity profile was not uniformly observed across C-2 variants: the cyclohexyl analog 13a was 6.6-fold less potent and the broader SAR table revealed that both the C-2 ring size and the C-6 substituent identity jointly determine the tumorigenic selectivity window. The target methyl ester compound is the appropriate procurement choice for screening cascades designed to identify novel C-6-modified analogs that maintain or improve upon this tumorigenic selectivity, using the methyl ester as a common intermediate for parallel synthesis of diverse C-6 variants.

Quote Request

Request a Quote for Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.